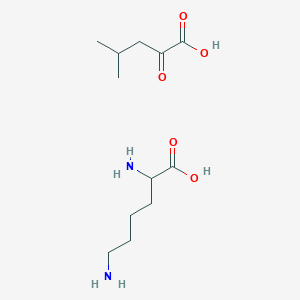
2,6-Diaminohexanoic acid;4-methyl-2-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminohexanoic acid and 4-methyl-2-oxopentanoic acid are two distinct compounds with unique properties and applications
準備方法
Synthetic Routes and Reaction Conditions
2,6-Diaminohexanoic acid: can be synthesized through various methods, including fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose to lysine through a series of enzymatic reactions.
4-methyl-2-oxopentanoic acid: can be synthesized from leucine through transamination, followed by oxidative decarboxylation. The reaction conditions typically involve the use of enzymes such as leucine dehydrogenase and α-keto acid dehydrogenase .
Industrial Production Methods
Industrial production of 2,6-Diaminohexanoic acid primarily relies on microbial fermentation. The process involves the cultivation of genetically engineered bacteria in large bioreactors, followed by extraction and purification of lysine.
4-methyl-2-oxopentanoic acid: is produced industrially through chemical synthesis or enzymatic conversion of leucine. The process involves the use of specific enzymes and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, an important intermediate in collagen cross-linking.
Reduction: Reduction of lysine can lead to the formation of hydroxylysine, another important amino acid in collagen.
Substitution: Lysine can undergo substitution reactions to form derivatives such as acetyllysine and methyllysine.
4-methyl-2-oxopentanoic acid: undergoes reactions such as:
Transamination: Conversion to leucine through transamination.
Oxidative decarboxylation: Formation of isovaleryl-CoA, an important intermediate in the metabolism of branched-chain amino acids
Common Reagents and Conditions
Common reagents used in the reactions of 2,6-Diaminohexanoic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For 4-methyl-2-oxopentanoic acid , common reagents include enzymes like leucine dehydrogenase and α-keto acid dehydrogenase .
Major Products
The major products formed from the reactions of 2,6-Diaminohexanoic acid include allysine, hydroxylysine, and various lysine derivatives. For 4-methyl-2-oxopentanoic acid , the major products include leucine and isovaleryl-CoA .
科学的研究の応用
2,6-Diaminohexanoic acid: has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of peptides and proteins.
Biology: Essential for protein synthesis and various metabolic processes.
Medicine: Used in the treatment of lysine deficiency and as a supplement for promoting growth and development.
Industry: Used in the production of animal feed, food additives, and pharmaceuticals
4-methyl-2-oxopentanoic acid: is used in:
Chemistry: Studied for its role in energy metabolism and as a precursor for the synthesis of other compounds.
Biology: Important in the study of branched-chain amino acid metabolism and related disorders.
Medicine: Investigated for its potential therapeutic applications in metabolic diseases and muscle wasting conditions
作用機序
2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis and various metabolic pathways. It is incorporated into proteins during translation and plays a role in the synthesis of collagen and other important biomolecules.
4-methyl-2-oxopentanoic acid: acts as a key intermediate in the metabolism of leucine. It is converted to isovaleryl-CoA through oxidative decarboxylation, which then enters the citric acid cycle for energy production. The compound also influences various signaling pathways related to energy metabolism and protein synthesis .
類似化合物との比較
2,6-Diaminohexanoic acid: can be compared with other essential amino acids such as arginine and histidine. Unlike lysine, arginine and histidine have different side chains and participate in distinct metabolic pathways.
4-methyl-2-oxopentanoic acid: can be compared with other α-keto acids such as α-ketoglutaric acid and pyruvic acid. While all α-keto acids play roles in metabolism, 4-methyl-2-oxopentanoic acid is unique in its involvement in branched-chain amino acid metabolism .
Similar Compounds
- α-Ketoglutaric acid
- Pyruvic acid
- Isovaleryl-CoA
- Leucine
特性
分子式 |
C12H24N2O5 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
2,6-diaminohexanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9) |
InChIキー |
AZOLWFLKEMTKDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



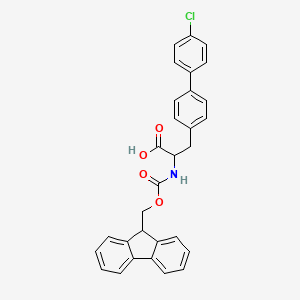
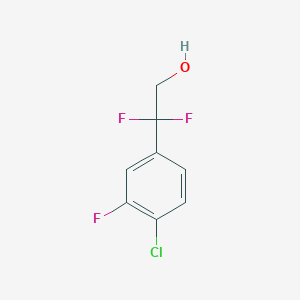
![[3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12302348.png)
![3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12302362.png)
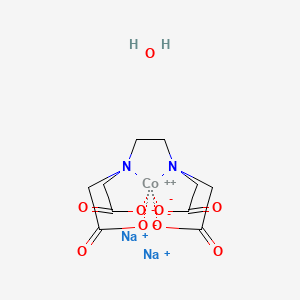
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
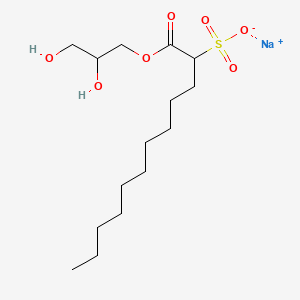


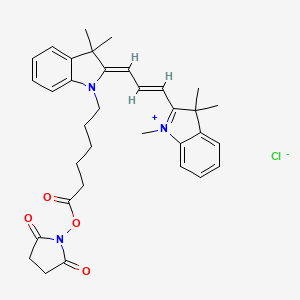
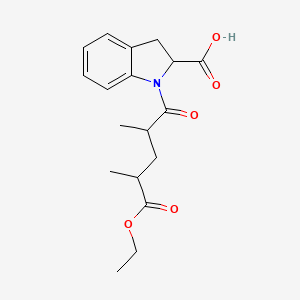
![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)
